2-(1,3-BENZODIOXOL-5-YLIMINO)-3-ETHYL-N~6~-(4-METHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
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Overview
Description
2-(1,3-BENZODIOXOL-5-YLIMINO)-3-ETHYL-N~6~-(4-METHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZODIOXOL-5-YLIMINO)-3-ETHYL-N~6~-(4-METHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZODIOXOL-5-YLIMINO)-3-ETHYL-N~6~-(4-METHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
2-(1,3-BENZODIOXOL-5-YLIMINO)-3-ETHYL-N~6~-(4-METHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZODIOXOL-5-YLIMINO)-3-ETHYL-N~6~-(4-METHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: Shares the benzodioxole moiety but differs in the rest of the structure.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{3-[(4-methoxyphenyl)methyl]-3H-imidazo[4,5-b]pyridin-2-yl}propanamide: Contains similar functional groups but has a different core structure.
Uniqueness
What sets 2-(1,3-BENZODIOXOL-5-YLIMINO)-3-ETHYL-N~6~-(4-METHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H21N3O5S |
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Molecular Weight |
427.5g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylimino)-3-ethyl-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C21H21N3O5S/c1-3-24-19(25)11-18(20(26)22-13-4-7-15(27-2)8-5-13)30-21(24)23-14-6-9-16-17(10-14)29-12-28-16/h4-10,18H,3,11-12H2,1-2H3,(H,22,26) |
InChI Key |
PHOBIOYGIJRDAP-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)CC(SC1=NC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=C(C=C4)OC |
Canonical SMILES |
CCN1C(=O)CC(SC1=NC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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